molecular formula C14H12BrNO4 B15156558 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide

Cat. No.: B15156558
M. Wt: 338.15 g/mol
InChI Key: URSICNRWBFQXIX-UHFFFAOYSA-N
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Description

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is a zwitterionic compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is characterized by the presence of both carboxyl and pyridinium groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. One common method involves the reaction of 4-carboxypyridine with 4-carboxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and pyridinium groups facilitate binding to active sites, leading to modulation of biological pathways. The compound’s zwitterionic nature enhances its solubility and bioavailability, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is unique due to its specific arrangement of carboxyl and pyridinium groups, which confer distinct chemical reactivity and biological activity. Its zwitterionic nature also distinguishes it from other similar compounds, enhancing its solubility and interaction with biological targets .

Properties

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

1-[(4-carboxyphenyl)methyl]pyridin-1-ium-4-carboxylic acid;bromide

InChI

InChI=1S/C14H11NO4.BrH/c16-13(17)11-3-1-10(2-4-11)9-15-7-5-12(6-8-15)14(18)19;/h1-8H,9H2,(H-,16,17,18,19);1H

InChI Key

URSICNRWBFQXIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)O)C(=O)O.[Br-]

Origin of Product

United States

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